![molecular formula C8H9BrO2 B1291323 4-Bromo-2-ethoxyphenol CAS No. 211495-66-8](/img/structure/B1291323.png)
4-Bromo-2-ethoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-ethoxyphenol is a brominated phenol derivative with an ethoxy group attached to the benzene ring. It is a compound of interest due to its potential applications in various fields, including the synthesis of fragrances, pharmaceuticals, and as an intermediate in organic synthesis. The presence of bromine and ethoxy groups on the phenol ring can significantly alter the chemical and physical properties of the compound, making it a versatile reagent in chemical reactions .
Synthesis Analysis
The synthesis of 4-Bromo-2-ethoxyphenol and related compounds has been explored in several studies. One approach involves the reaction of o-dihydroxybenzene with bromoethane in an alkaline environment, yielding o-ethoxyphenol with a high yield under optimized conditions . Another study reports the total synthesis of a structurally related natural product, which could provide insights into the synthesis of 4-Bromo-2-ethoxyphenol derivatives . Additionally, novel synthetic methods for bromophenol derivatives have been developed, which could be adapted for the synthesis of 4-Bromo-2-ethoxyphenol .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-ethoxyphenol-related compounds has been characterized using various spectroscopic and computational methods. X-ray diffraction, FT-IR, NMR, and UV/Vis spectroscopy have been employed to determine the molecular structure and confirm the presence of the enol form in the solid state . Computational studies using density functional theory (DFT) have optimized the geometry and provided insights into the electronic properties of these compounds .
Chemical Reactions Analysis
The reactivity of 4-Bromo-2-ethoxyphenol can be inferred from studies on similar bromophenol compounds. These compounds have been shown to participate in various chemical reactions, including nucleophilic substitution reactions . The presence of the bromine atom makes the phenol ring more susceptible to electrophilic attack, facilitating further functionalization of the molecule . Additionally, the ethoxy group can undergo O-demethylation under regioselective conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-2-ethoxyphenol are influenced by the substituents on the phenol ring. The bromine atoms contribute to the compound's higher molecular weight and potential reactivity towards nucleophiles. The ethoxy group affects the compound's solubility in organic solvents and could also influence its boiling and melting points . The spectroscopic properties, such as IR and NMR spectra, provide valuable information about the functional groups present and the compound's purity . Theoretical calculations have predicted nonlinear optical properties, suggesting potential applications in material science .
Scientific Research Applications
Tautomerism and Supramolecular Structure
Another study focused on the tautomerism in solvent media and solid state of a similar compound, highlighting the influence of stacking interactions in assembling the supramolecular structure. The research provided insights into the existence of the compound in enol form in various solvents and its stability across different temperatures, which has implications for its chemical reactivity and potential applications (Albayrak et al., 2011).
Antibacterial and Antioxidant Activities
Bromophenols, including derivatives of 4-Bromo-2-ethoxyphenol, have been identified in marine algae with significant antibacterial and antioxidant properties. These compounds have been isolated and characterized, demonstrating their potential in pharmaceutical applications due to their moderate to strong activity against various bacterial strains and their ability to scavenge free radicals, indicating a potential for natural antioxidant applications (Xu et al., 2003).
Synthetic Applications and Biological Activities
The synthesis and biological activities of bromophenols derived from red algae have been explored, with a focus on their inhibitory effects on enzymes like protein tyrosine phosphatase 1B (PTP1B). These studies have developed efficient synthetic routes to these compounds and evaluated their potential as therapeutic agents, highlighting the versatility of 4-Bromo-2-ethoxyphenol derivatives in drug development (Guo et al., 2011).
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-2-ethoxyphenol . Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity. Additionally, individual factors such as age, sex, health status, and genetic makeup can influence how a person responds to this compound.
Safety and Hazards
properties
IUPAC Name |
4-bromo-2-ethoxyphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5,10H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIRTCZQNMPCJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-ethoxyphenol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.